molecular formula C34H70O5 B14756687 14,17,20,23,26-Pentaoxanonatriacontane CAS No. 930-11-0

14,17,20,23,26-Pentaoxanonatriacontane

Cat. No.: B14756687
CAS No.: 930-11-0
M. Wt: 558.9 g/mol
InChI Key: APVCZCUKITWFDP-UHFFFAOYSA-N
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Description

14,17,20,23,26-Pentaoxanonatriacontane is a chemical compound with the molecular formula C34H70O5 It is characterized by the presence of five ether groups within a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14,17,20,23,26-Pentaoxanonatriacontane typically involves the stepwise introduction of ether linkages into a long-chain hydrocarbon. One common method is the Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide under basic conditions to form an ether. This process is repeated to introduce multiple ether groups along the hydrocarbon chain.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

14,17,20,23,26-Pentaoxanonatriacontane can undergo various chemical reactions, including:

    Oxidation: The ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ether groups into alcohols.

    Substitution: The ether groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

14,17,20,23,26-Pentaoxanonatriacontane has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of long-chain ethers in various chemical reactions.

    Biology: Investigated for its potential role in biological membranes and its interactions with proteins and lipids.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty polymers and as a surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of 14,17,20,23,26-Pentaoxanonatriacontane involves its interaction with molecular targets such as proteins and lipids. The ether groups can form hydrogen bonds and other non-covalent interactions, influencing the structure and function of biological membranes. In drug delivery systems, it can encapsulate drugs, enhancing their stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    14,17,20,23,26,29-Hexaoxanonatriacontane: Similar structure with an additional ether group.

    14,17,20,23,26-Pentaoxadotriacontane: Shorter aliphatic chain with the same number of ether groups.

Uniqueness

14,17,20,23,26-Pentaoxanonatriacontane is unique due to its specific arrangement of ether groups and the length of its aliphatic chain. This combination provides distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

930-11-0

Molecular Formula

C34H70O5

Molecular Weight

558.9 g/mol

IUPAC Name

1-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]tridecane

InChI

InChI=1S/C34H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-35-27-29-37-31-33-39-34-32-38-30-28-36-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3

InChI Key

APVCZCUKITWFDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOCCOCCOCCOCCOCCCCCCCCCCCCC

Origin of Product

United States

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